5-(3-Aminoallyl)uridine-5'-O-triphosphate (sodium salt)

説明

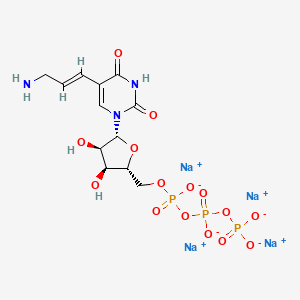

5-(3-Aminoallyl)uridine-5'-O-triphosphate (sodium salt), abbreviated as AA-UTP (hereafter referred to by its full name), is an amine-modified nucleotide derivative of uridine triphosphate (UTP). Its structure features a 3-aminoallyl group attached to the 5-position of the uracil base, enabling post-synthetic conjugation with amine-reactive fluorescent dyes, biotin, or other haptens .

特性

分子式 |

C12H16N3Na4O15P3 |

|---|---|

分子量 |

627.15 g/mol |

IUPAC名 |

tetrasodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C12H20N3O15P3.4Na/c13-3-1-2-6-4-15(12(19)14-10(6)18)11-9(17)8(16)7(28-11)5-27-32(23,24)30-33(25,26)29-31(20,21)22;;;;/h1-2,4,7-9,11,16-17H,3,5,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/b2-1+;;;;/t7-,8-,9-,11-;;;;/m1..../s1 |

InChIキー |

WEGLBASYNMFKAM-BJUXUMARSA-J |

異性体SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)/C=C/CN.[Na+].[Na+].[Na+].[Na+] |

正規SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)C=CCN.[Na+].[Na+].[Na+].[Na+] |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Optimization

The palladium-catalyzed Heck coupling method, first reported by Kore et al., involves a two-step process starting from uridine triphosphate (UTP). Step 1 entails regioselective iodination at the 5-position of the uracil ring using N-iodosuccinimide (NIS) in anhydrous dimethylformamide (DMF) at 0°C. This yields 5-iodouridine-5'-triphosphate (I-UTP) with >90% regioselectivity. Step 2 employs a palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium) to mediate cross-coupling between I-UTP and allylamine, producing the (E)-5-(3-aminoallyl) isomer exclusively.

Key optimizations include:

-

Solvent system : A 1:1 mixture of DMF and water enhances reaction kinetics while minimizing hydrolysis of the triphosphate moiety.

-

Temperature : Reactions conducted at 50°C for 6 hours achieve 85–92% conversion, as confirmed by HPLC.

-

Catalyst loading : Reducing Pd(PPh₃)₄ to 2 mol% maintains efficiency while lowering metal contamination to <5 ppm.

Purification and Yield

Post-reaction purification involves anion-exchange chromatography (DEAE Sephadex A-25) with a linear gradient of triethylammonium bicarbonate (0.1–1.0 M). This step removes unreacted allylamine and palladium residues, yielding AA-UTP with ≥98% purity (HPLC) and overall isolated yields of 65–72%. The sodium salt form is obtained via ion exchange with Na⁺-form resin, followed by lyophilization.

Fluorous-Phase Synthesis: Streamlining Purification

Fluorous Tagging Strategy

Developed to circumvent laborious chromatography, this method incorporates a perfluorooctyl tag at the 2'-OH of uridine prior to triphosphate synthesis. The sequence involves:

-

Fluorous tagging : Reaction of 5-iodouridine with heptadecafluoro-1-iodooctane under Mitsunobu conditions (DIAD, PPh₃).

-

One-pot triphosphorylation : Sequential treatment with POCl₃ in trimethyl phosphate, followed by tributylammonium pyrophosphate, yields fluorous-tagged AA-UTP.

-

Fluorous solid-phase extraction (F-SPE) : Crude product is loaded onto FluoroFlash® columns, where the perfluorinated tag mediates selective retention. Elution with methanol/water (80:20) removes non-fluorous impurities.

Performance Metrics

-

Yield : 78–84% after F-SPE, comparable to chromatographic methods.

-

Scalability : Demonstrated at 100-g scale, making it suitable for industrial production.

Enzymatic and Chemical Phosphorylation Methods

Chemical Phosphorylation

Traditional approaches involve protecting-group strategies:

-

5'-O-DMT protection : 5-(3-aminoallyl)uridine is treated with dimethoxytrityl chloride to block the 5'-OH.

-

Phosphitylation : Reaction with 2-cyanoethyl-N,N-diisopropylphosphoramidite activates the 3'-OH for triphosphate formation.

-

Global deprotection : Ammonolysis removes cyanoethyl groups, yielding AA-UTP with 60–65% overall yield.

Comparative Analysis of Synthesis Methods

Analytical Validation and Quality Control

Structural Confirmation

化学反応の分析

科学研究における用途

5-(3-アミノアリル)ウリジン-5'-O-トリリン酸 (ナトリウム塩) は、次のような幅広い科学研究の用途があります。

化学: アフィニティータグ付きUTPの合成に使用されます。

生物学: 蛍光標識プローブを生成するために、相補的RNA(cRNA)と細菌性転移メッセンジャーRNA(tmRNA)に組み込まれます.

医学: 診断ツールの開発と治療研究に使用されます。

科学的研究の応用

5-(3-Aminoallyl)uridine-5'-O-triphosphate (sodium salt), also known as aminoallyl-UTP, is an amine-modified nucleotide with various applications in scientific research, particularly in labeling and detection techniques .

Scientific Research Applications

5-(3-Aminoallyl)uridine-5'-O-triphosphate (sodium salt) is primarily used for the following applications:

- RNA Labeling: Aminoallyl-UTP can be enzymatically incorporated into RNA using enzymes such as RNA polymerase . The amine group on the modified RNA allows for subsequent labeling with amine-reactive fluorescent dyes, biotin, or other haptens via conventional peptide coupling methods .

- Microarrays: Incorporation of aminoallyl-UTP into complementary RNA (cRNA) is used in the generation of fluorescently labeled probes for microarray analysis . It has been applied in Nucleic Acid Sequence Based Amplification (NASBA) and microarray-based hybridization detection .

- Synthesis of Affinity-Tagged UTP: 5-(3-Aminoallyl)uridine-5'-O-triphosphate is used in the synthesis of affinity-tagged UTP .

Several methods exist for the chemical synthesis of 5-(3-aminoallyl)-uridine-5'-O-triphosphate (AA-UTP). These methods include:

- Palladium-Catalyzed Synthesis: Regioselective iodination of nucleoside triphosphate using N-iodosuccinimide followed by palladium-catalyzed Heck coupling with allylamine to yield the corresponding (E)-5-aminoallyl-uridine-5'-O-triphosphate . This method provides a high-purity product and eliminates the use of toxic mercuric reagents .

- Fluorous-Assisted Synthesis: An efficient method for the chemical synthesis of (E)-5-[3-aminoallyl]-uridine-5'-O-triphosphate (AA-UTP), starting from 5-iodouridine, is described . This strategy features one-pot triphosphate formation and fluorous solid-phase extraction (F-SPE) .

作用機序

類似の化合物との比較

類似の化合物

5-(3-アミノアリル)-2'-デオキシウリジン-5'-O-トリリン酸 (ナトリウム塩): 蛍光標識dUTPの合成に使用されるアミン修飾ヌクレオチド.

アミノアリル-dUTP: DNAマイクロアレイとFRETベースのアッセイの蛍光標識プローブの生成に使用されます.

独自性

5-(3-アミノアリル)ウリジン-5'-O-トリリン酸 (ナトリウム塩) は、RNAに組み込まれ、その後さまざまなアミン反応性化合物で標識できるため、ユニークです。 この汎用性により、分子生物学研究の貴重なツールとなっています.

類似化合物との比較

Key Properties:

- Chemical Formula : C₁₂H₁₆N₃O₁₅P₃•4Na (molecular weight: 627.2 g/mol) .

- Solubility : Water-soluble, typically supplied as a 10 mM solution in TE buffer for stability .

- Applications :

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 5-(3-aminoallyl)uridine-5'-O-triphosphate (sodium salt) and related nucleotides:

Structural and Functional Insights:

Aminoallyl vs. Direct Labeling: Unlike pre-labeled nucleotides (e.g., Biotin-dUTP or Cy3-UTP ), 5-(3-aminoallyl)uridine-5'-O-triphosphate requires a secondary conjugation step with dyes like Cy5 or ATTO-Thio12. This allows customization but adds complexity . In contrast, fluorescein-dUTP or digoxigenin-dUTP are "ready-to-use" but lack versatility in dye selection .

Sugar Backbone Specificity: AA-dUTP, a deoxyribose analog, is incorporated into DNA by polymerases like DNA polymerase δ, while 5-(3-aminoallyl)uridine-5'-O-triphosphate is specific to RNA transcription systems (e.g., T7 RNA polymerase) .

Natural vs. Modified Nucleotides: UTP serves as a natural substrate for RNA synthesis and extracellular signaling (e.g., activating P2Y receptors ), whereas 5-(3-aminoallyl)uridine-5'-O-triphosphate is exclusively used for labeling due to its inert aminoallyl group .

Stability and Storage: 5-(3-aminoallyl)uridine-5'-O-triphosphate requires storage at -80°C for long-term stability, unlike standard UTP, which is stable at -20°C .

Research Findings:

- Enzymatic Compatibility : AA-UTP is efficiently incorporated into RNA by in vitro transcription systems, achieving labeling densities sufficient for microarray sensitivity .

- Reduction Resistance: Unlike UTP, which is enzymatically reduced to dUTP in hepatomas , the aminoallyl modification in AA-UTP blocks reductase activity, ensuring probe integrity.

Limitations:

生物活性

5-(3-Aminoallyl)uridine-5'-O-triphosphate (AA-UTP), a modified nucleotide, has garnered attention in molecular biology for its unique properties and applications. This article delves into its biological activity, synthesis methods, and potential applications in research, supported by case studies and relevant data.

Overview of 5-(3-Aminoallyl)uridine-5'-O-triphosphate

AA-UTP is a triphosphate derivative of uridine that contains an aminoallyl group. This modification allows for the incorporation of AA-UTP into RNA, facilitating subsequent labeling with fluorescent dyes or biotin, which is invaluable in various molecular biology techniques such as in situ hybridization and RNA labeling.

Synthesis of AA-UTP

The synthesis of AA-UTP can be achieved through a palladium-catalyzed Heck coupling reaction, starting from uridine triphosphate. This method is notable for its efficiency and the high purity of the final product, eliminating the use of toxic reagents like mercuric compounds. The process involves:

- Regioselective iodination of nucleoside triphosphate using N-iodosuccinimide.

- Heck coupling with allylamine to yield AA-UTP in good yields.

This synthetic route has been documented to produce high-purity AA-UTP suitable for biological applications .

Biological Activity

The biological activity of AA-UTP primarily revolves around its incorporation into RNA molecules. Once incorporated, the aminoallyl group can be utilized for further modifications, enhancing the versatility of RNA probes. Key aspects include:

- Enzymatic Incorporation : AA-UTP can be enzymatically integrated into RNA by RNA polymerases, allowing for the generation of labeled RNA transcripts .

- Labeling Applications : The amine group on the incorporated AA-UTP enables labeling with various reactive dyes or haptens through conventional peptide coupling methods. This property is particularly useful in fluorescence microscopy and other imaging techniques .

Case Study 1: RNA Labeling

In a study exploring the efficacy of AA-UTP in RNA labeling, researchers demonstrated that incorporation of AA-UTP into RNA allowed for successful labeling with biotin and fluorescent dyes. The labeled RNA was then used in hybridization assays, showcasing enhanced sensitivity and specificity compared to traditional methods .

Case Study 2: cDNA Microarrays

Another significant application of AA-UTP is in cDNA microarray technology. Its incorporation into cDNA allowed researchers to probe gene expression levels effectively. The use of AA-UTP facilitated the generation of high-quality labeled cDNA, which improved the detection limits in microarray experiments .

Comparative Data Table

| Property | AA-UTP | Standard UTP |

|---|---|---|

| Molecular Weight | 605.17 g/mol | 484.20 g/mol |

| Incorporation Efficiency | High | Moderate |

| Labeling Capability | Yes (with amine-reactive dyes) | Limited |

| Synthesis Method | Palladium-catalyzed coupling | Standard phosphorylation |

Q & A

Q. What are the primary applications of 5-(3-Aminoallyl)uridine-5'-O-triphosphate (AA-UTP) in molecular biology?

AA-UTP is a modified nucleotide used to synthesize amine-functionalized RNA via in vitro transcription with RNA polymerases (e.g., T7, SP6). The incorporated aminoallyl group enables post-transcriptional labeling with fluorescent dyes (e.g., Cy3), biotin, or other haptens via NHS-ester or carbodiimide coupling . This two-step labeling approach is cost-effective compared to pre-labeled nucleotides and is critical for generating probes for microarrays, FISH, or pull-down assays .

Q. How does the aminoallyl modification in AA-UTP facilitate downstream applications?

The 3-aminoallyl group on the uridine base provides a reactive amine for covalent conjugation with amine-reactive dyes or tags. This allows flexibility in choosing labeling reagents (e.g., Cy3, Alexa Fluor) after RNA synthesis, reducing steric hindrance during transcription and improving labeling efficiency .

Q. What quality control measures ensure AA-UTP suitability for enzymatic incorporation?

Key quality checks include:

- Purity : ≥95% by HPLC to minimize inhibitory contaminants .

- Enzymatic activity : Functional testing with T7 RNA polymerase to confirm incorporation efficiency .

- RNase-free preparation : Critical to prevent RNA degradation during transcription .

Advanced Research Questions

Q. How can researchers optimize AA-UTP incorporation efficiency in in vitro transcription?

- Ratio adjustment : Use 20–30% AA-UTP relative to unmodified UTP to balance labeling density with polymerase processivity .

- Buffer conditions : Include 5–10 mM MgCl₂ and 30–40 mM HEPES (pH 7.5) to stabilize RNA polymerase activity .

- Post-labeling purification : Remove unincorporated AA-UTP using ethanol precipitation or size-exclusion chromatography to reduce background noise .

Q. What challenges arise when using AA-UTP for fluorescent probe generation, and how are they addressed?

- Low labeling yield : Optimize dye-to-RNA molar ratio (typically 10:1) and reaction time (2–4 hours at 25°C) .

- Dye quenching : Use fluorophores with minimal steric interference (e.g., Cy3 over larger proteins like phycoerythrin) .

- Batch variability : Validate each AA-UTP batch with a control transcription reaction and spectrophotometric quantification (e.g., extinction coefficient: ε₂₉₀ = 7.8×10³ M⁻¹cm⁻¹) .

Q. How does AA-UTP compare to other modified nucleotides (e.g., biotin-UTP) in RNA-protein interaction studies?

- Flexibility : AA-UTP allows customizable labeling post-synthesis, whereas pre-labeled nucleotides (e.g., biotin-UTP) limit downstream options .

- Sensitivity : Fluorescent labeling via AA-UTP provides higher resolution for single-molecule imaging than bulk biotin-streptavidin assays .

- Cost : AA-UTP is ~40% cheaper than pre-labeled nucleotides due to the two-step process .

Q. What structural considerations affect AA-UTP’s compatibility with RNA polymerases?

The aminoallyl group at the 5-position of uridine minimally disrupts base pairing and polymerase active sites, unlike modifications at the 2′-OH or phosphate backbone. However, excessive substitution (>30% AA-UTP) can reduce transcription yield due to steric effects .

Methodological Insights

Q. Table 1: Comparison of Labeling Strategies Using AA-UTP

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。